4-Butyl-1,4-diazepan-5-one
Overview
Description
Mechanism of Action
Target of Action
Diazepam primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibiting neuronal excitability and reducing anxiety and seizure activity .
Mode of Action
Diazepam binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .
Biochemical Pathways
The primary pathway affected by Diazepam is the GABAergic system. By enhancing the activity of GABA, Diazepam increases the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability .
Pharmacokinetics
Diazepam is well absorbed and distributed throughout the body. It is metabolized in the liver by CYP3A4 and 2C19 to active metabolites . The properties of Diazepam, such as its lipophilicity, influence its absorption, distribution, metabolism, and excretion, impacting its bioavailability .
Result of Action
The molecular and cellular effects of Diazepam’s action include sedation, muscle relaxation, reduction in anxiety, and anticonvulsant effects. These effects are primarily due to the enhancement of GABA activity and the resulting decrease in neuronal excitability .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors (such as polymorphisms in the metabolizing enzymes) can influence the action, efficacy, and stability of Diazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,4-diazepan-5-one typically involves the reaction of butylamine with a suitable diazepanone precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4-Butyl-1,4-diazepan-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Butyl-1,4-diazepan-5-one: C₉H₁₈N₂O
Diazepam: C₁₆H₁₃ClN₂O
Nordiazepam: C₁₅H₁₁ClN₂O
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-butyl-1,4-diazepan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-7-11-8-6-10-5-4-9(11)12/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKCQSAVQHDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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